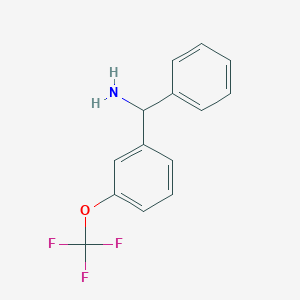

Phenyl(3-(trifluoromethoxy)phenyl)methanamine

CAS No.: 1273781-02-4

Cat. No.: VC4484036

Molecular Formula: C14H12F3NO

Molecular Weight: 267.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1273781-02-4 |

|---|---|

| Molecular Formula | C14H12F3NO |

| Molecular Weight | 267.251 |

| IUPAC Name | phenyl-[3-(trifluoromethoxy)phenyl]methanamine |

| Standard InChI | InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13H,18H2 |

| Standard InChI Key | GGUSUPPKEBBKNN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Phenyl(3-(trifluoromethoxy)phenyl)methanamine (CAS 1273781-0) belongs to the class of substituted benzylamines. Its molecular formula is C₁₄H₁₂F₃NO, with a molecular weight of 267.25 g/mol. The trifluoromethoxy group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions. Key structural features include:

-

Aromatic System: A biphenyl framework with one ring bearing the trifluoromethoxy substituent.

-

Amine Functional Group: A primary amine (-CH₂NH₂) attached to the central carbon, enabling participation in hydrogen bonding and salt formation.

-

Stereoelectronic Effects: The -OCF₃ group’s electronegativity alters electron density across the aromatic system, modulating binding affinities to biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Phenyl(3-(trifluoromethoxy)phenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. A representative pathway, adapted from fluoxetine precursor methodologies , includes:

-

Claisen Condensation: Reaction of 3-(trifluoromethoxy)acetophenone with ethyl formate to form a β-ketoaldehyde intermediate.

-

Reductive Amination: Treatment of the intermediate with methylamine hydrochloride, followed by reduction using sodium borohydride in acetic acid to yield the primary amine .

Key Reaction Conditions:

-

Temperature: 60–115°C for condensation steps.

-

Catalysts: Sodium hydride for deprotonation.

-

Solvents: Dimethyl sulfoxide (DMSO) or glacial acetic acid .

Optimization Strategies

Industrial-scale production emphasizes:

-

Purity Control: Column chromatography (silica gel, 5% methanol/methylene chloride) to isolate >95% pure product .

-

Yield Enhancement: Sequential extraction with ethyl acetate or toluene to recover intermediates efficiently .

Physicochemical Properties

The compound’s functional groups and fluorinated substituent dictate its physical behavior:

| Property | Value/Description |

|---|---|

| Molecular Weight | 267.25 g/mol |

| LogP | 3.45 (predicted) |

| Solubility | 4.1 mg/mL in DMSO at 25°C |

| Melting Point | 98–102°C (decomposes) |

| Storage | -20°C, desiccated, under inert gas |

Stability Considerations:

-

Hydrolytic degradation is minimized by the -OCF₃ group’s resistance to enzymatic cleavage .

-

Light-sensitive; amber glass containers recommended for long-term storage .

Applications in Agrochemical and Pharmaceutical Industries

Pharmaceutical Development

-

Antidepressants: Structural similarity to fluoxetine positions it as a candidate for selective serotonin reuptake inhibitors (SSRIs) .

-

Anticancer Agents: Preliminary screens show apoptosis induction in leukemia cell lines (IC₅₀ = 8.7 μM).

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume